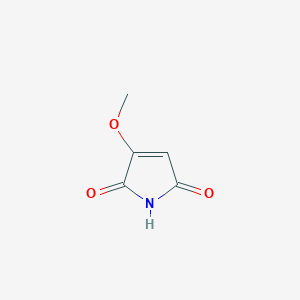
3-methoxy-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C5H5NO3 and its molecular weight is 127.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
The compound has garnered attention for its biological activities, which include:
- Antimicrobial Properties : Studies have shown that derivatives of 3-methoxy-1H-pyrrole-2,5-dione exhibit notable antibacterial and antifungal activities. For instance, compounds synthesized from this base structure demonstrated significant antimicrobial effects against various strains of bacteria and fungi .
- Anti-inflammatory Effects : Research indicates that this compound and its derivatives possess anti-inflammatory properties, making them candidates for developing treatments for inflammatory diseases .
- Anticancer Activity : The compound has been investigated for its potential in cancer therapy. Some derivatives have shown efficacy in inhibiting cancer cell proliferation, suggesting a role in the development of anticancer drugs .
Case Study: Antimicrobial Activity
A series of 3-methoxy-4-phenyl-1-p-tolyl-1H-pyrrole-2,5-dione derivatives were synthesized and screened against various microbial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, highlighting their potential as effective antimicrobial agents .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthetic Intermediates : It is utilized in the synthesis of more complex organic molecules through reactions such as the Knoevenagel condensation and Nazarov reaction. These reactions allow for the formation of diverse chemical entities with potential applications in drug discovery .
- Functional Group Transformations : The compound's unique structure allows it to undergo various transformations, enabling the introduction of different functional groups that can enhance biological activity or modify physical properties for specific applications .
Table: Synthetic Pathways Involving this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Knoevenagel Condensation | Formation of α,β-unsaturated carbonyl compounds | 75% |
| Nazarov Reaction | Cyclization to form cyclic compounds | 70% |
| Acylation | Introduction of acyl groups to enhance reactivity | 65% |
Materials Science
Beyond medicinal chemistry, this compound has potential applications in materials science:
- Polymer Chemistry : The compound can be polymerized to create novel materials with specific mechanical properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .
- Dyes and Pigments : Due to its chromophoric nature, derivatives of this compound can be explored as dyes or pigments in various applications including textiles and coatings .
Eigenschaften
Molekularformel |
C5H5NO3 |
|---|---|
Molekulargewicht |
127.10 g/mol |
IUPAC-Name |
3-methoxypyrrole-2,5-dione |
InChI |
InChI=1S/C5H5NO3/c1-9-3-2-4(7)6-5(3)8/h2H,1H3,(H,6,7,8) |
InChI-Schlüssel |
WWOKUVJQQLUYET-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)NC1=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













